N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine
Description
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine is an organosilane compound with the molecular formula C10H26N2O2Si and a molecular weight of 234.42 g/mol . This compound is characterized by the presence of both an amine group and a diethoxymethylsilyl group, linked by a propyl chain. The unique structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
N'-[3-(diethoxymethylsilyl)propyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O2Si/c1-3-13-10(14-4-2)15-9-5-7-12-8-6-11/h10,12H,3-9,11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJTHFKDZQVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH2]CCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine undergoes several types of chemical reactions, including:
Condensation: The silanol groups can react with hydroxyl groups on surfaces, forming strong Si-O-Si linkages.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, and various functionalized surfaces or molecules for condensation and amination reactions. The reactions are typically carried out under ambient conditions or with mild heating to facilitate the processes.
Major Products Formed
Scientific Research Applications
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine involves the formation of covalent bonds through its amine and silane groups. The amine group reacts with various functional groups, while the silane group forms strong Si-O-Si linkages with hydroxyl-containing surfaces. This dual functionality allows the compound to act as a versatile coupling agent and surface modifier.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in structure but lacks the ethylenediamine moiety.
N-[3-(Dimethoxymethylsilyl)propyl]ethylenediamine: Similar but with methoxy groups instead of ethoxy groups.
3-Aminopropyltriethoxysilane: Contains a triethoxysilyl group instead of a diethoxymethylsilyl group.
Uniqueness
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine is unique due to its combination of an amine group and a diethoxymethylsilyl group, providing bifunctionality that allows it to participate in a wide range of chemical reactions and applications. This makes it particularly valuable in applications requiring strong adhesion and surface modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
